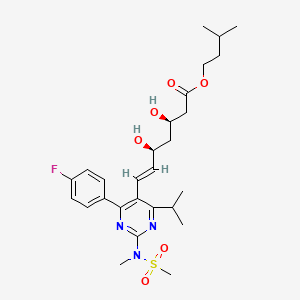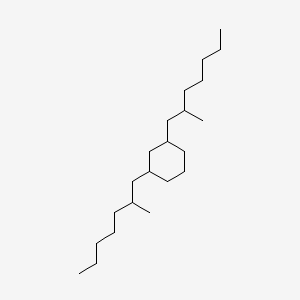
Rosuvastatin Isoamy Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rosuvastatin Isoamy Ester is a pharmaceutical reference standard used in the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Rosuvastatin . It has a molecular formula of C27H38FN3O6S and a molecular weight of 551.7 .
Molecular Structure Analysis
This compound has a complex molecular structure. The chemical name is Isopentyl (3R,5S,E)-7- (4- (4-fluorophenyl)-6-isopropyl-2- (N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate .Aplicaciones Científicas De Investigación
Impact on Lipoprotein Subfractions and Atherogenic Lipoproteins
Rosuvastatin has been shown to significantly affect atherogenic lipoprotein subfractions in individuals with hyperlipidemia. In a study, it was demonstrated that rosuvastatin efficiently reduced low-density lipoprotein cholesterol (LDL-C), apolipoprotein B-containing lipoprotein subfractions, and LDL circulating mass in both normotriglyceridaemic and hypertriglyceridaemic groups, showcasing its broad effectiveness irrespective of phenotype. This suggests that rosuvastatin may play a crucial role in correcting triglyceride and LDL abnormalities, potentially contributing to the mitigation of the atherogenic lipoprotein phenotype (Caslake et al., 2003).
Pharmacology and Cellular Uptake
Rosuvastatin, known for its distinct pharmacologic properties, is a potent inhibitor of HMG-CoA reductase activity. Its pharmacokinetic studies reveal linear plasma concentration with dosage, and it shows high potency in inhibiting cholesterol synthesis in rat hepatocytes. Notably, rosuvastatin is taken up into liver cells through a high-affinity active uptake process, signifying its targeted action and potential to profoundly impact atherogenic lipoproteins (McTaggart et al., 2001).
Degradation Pathway and Free Radical-Induced Oxidative Stress
Research into the degradation products of rosuvastatin under gamma radiation conditions provides insights into its stability and potential protective roles against free radical-induced oxidative stress. Identifying the chemical structures and formation mechanisms of its degradation products contributes to our understanding of rosuvastatin's degradation pathway and its stability under various conditions, which is crucial for ensuring its therapeutic efficacy (Dončević et al., 2021).
Antioxidant Potential and Cardiovascular Disorders
Rosuvastatin exhibits pleiotropic antioxidant potential, indicating its effectiveness in reducing cardiovascular risk factors. It has demonstrated the ability to manage cholesterol levels and mitigate cardiac disorders such as hypertension and atherosclerosis by reducing oxidative stress. This antioxidant capacity, combined with its lipid-regulating properties, positions rosuvastatin as a promising agent in cardiovascular disease management (Mahalwar & Khanna, 2013).
Mecanismo De Acción
Target of Action
Rosuvastatin Isoamyl Ester, like other statins, primarily targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .
Mode of Action
Rosuvastatin Isoamyl Ester is a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from converting HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition primarily occurs in the liver, where most of the body’s cholesterol is produced .
Biochemical Pathways
The inhibition of HMG-CoA reductase by Rosuvastatin Isoamyl Ester affects the mevalonate pathway . This pathway is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . By inhibiting this pathway, Rosuvastatin Isoamyl Ester reduces the production of these lipids .
Pharmacokinetics
Rosuvastatin is given once daily in doses ranging from 5–80 mg, with 40 mg being the maximum approved daily dose . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . Following single doses, rosuvastatin has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours .
Result of Action
The primary result of Rosuvastatin Isoamyl Ester’s action is a reduction in the levels of cholesterol, LDL, and VLDL . This leads to a decrease in the risk of cardiovascular disease, including myocardial infarction and stroke . Statins have been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality .
Action Environment
The action of Rosuvastatin Isoamyl Ester can be influenced by environmental factors. For instance, the pharmacokinetics of rosuvastatin can vary between races . Additionally, interactions with other drugs, such as darunavir/ritonavir, erythromycin, fluconazole, itraconazole, and antacid, can affect the action of rosuvastatin . The clinical relevance of these interactions is yet to be investigated .
Safety and Hazards
Direcciones Futuras
Rosuvastatin Isoamy Ester can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Rosuvastatin . This suggests potential future directions in the development of new analytical methods and applications in drug production.
Análisis Bioquímico
Biochemical Properties
Rosuvastatin Isoamyl Ester plays a significant role in biochemical reactions. It interacts with the enzyme cytochrome P450 2C9, which is involved in its metabolism . Approximately 10% of Rosuvastatin undergoes metabolism and the major metabolite, N-desmethyl rosuvastatin, is formed .
Cellular Effects
It is known that it influences cell function by lowering the levels of low-density lipoprotein cholesterol (LDL-C) in the blood .
Molecular Mechanism
At the molecular level, Rosuvastatin Isoamyl Ester exerts its effects by binding to and inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase . This inhibition leads to a decrease in cholesterol synthesis, thereby reducing the levels of LDL-C in the blood .
Temporal Effects in Laboratory Settings
A study has shown that the concentration of Rosuvastatin in human blood can be determined using a liquid chromatography-tandem mass spectrometry workflow .
Metabolic Pathways
Rosuvastatin Isoamyl Ester is involved in the cholesterol synthesis pathway. It interacts with the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, leading to a decrease in cholesterol synthesis .
Propiedades
IUPAC Name |
3-methylbutyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38FN3O6S/c1-17(2)13-14-37-24(34)16-22(33)15-21(32)11-12-23-25(18(3)4)29-27(31(5)38(6,35)36)30-26(23)19-7-9-20(28)10-8-19/h7-12,17-18,21-22,32-33H,13-16H2,1-6H3/b12-11+/t21-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDAIKXIOPRNBH-CXYUPCIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)CC(CC(C=CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38FN3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B569274.png)
![2-(4-Methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B569275.png)

![5-Methyl-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine](/img/structure/B569277.png)

